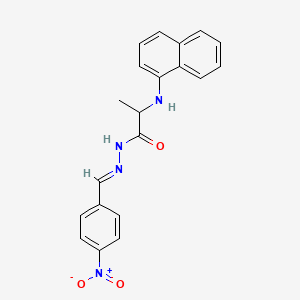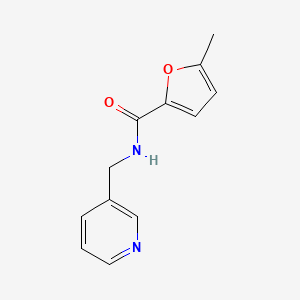![molecular formula C14H20BrNO B5850640 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. It is commonly known as BRL-15572 and has been extensively studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is not fully understood. However, it is known to bind to the sigma-1 receptor with high affinity. This receptor is located in various regions of the brain and has been implicated in the regulation of various physiological processes. It has been proposed that binding of BRL-15572 to this receptor could modulate its activity and lead to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor and lead to downstream effects on various physiological processes. Studies have also shown that this compound has analgesic effects and could be used for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects and could be used for the treatment of various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, the synthesis of this compound is relatively straightforward and can be performed using commonly available reagents. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine. One area of research is in the development of more potent and selective sigma-1 receptor ligands. This could lead to the development of new therapeutic agents for various neurological disorders. Another area of research is in the investigation of the downstream effects of sigma-1 receptor activation. This could provide insights into the role of this receptor in various physiological processes. Finally, more research is needed to investigate the potential toxicity of this compound and to develop safer derivatives for use in lab experiments.
合成方法
The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine involves the reaction of piperidine with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloroethylamine hydrochloride to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable method.
科学研究应用
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes including pain perception, mood, and cognition. It has been proposed that targeting this receptor with compounds such as BRL-15572 could have therapeutic potential for the treatment of various neurological disorders.
属性
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOLBVKZAMKPTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008159 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)
![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)


![ethyl 5-({[(2-chlorophenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B5850642.png)

![6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)

![N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5850659.png)